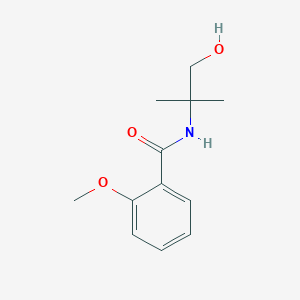

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Vue d'ensemble

Description

The compound "N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with methoxybenzamide groups and substituted amides have been investigated for various properties and applications, including crystal structure analysis, binding affinity for receptors, synthetic utility, and antiproliferative activity .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of methoxybenzoic acid with different amines or alcohols. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation of 3-methoxybenzoic acid with an appropriate diamine . Similarly, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Crystal structure analysis of related compounds has been performed using X-ray diffraction. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two polymorphs with different packing arrangements . The crystal structure of another compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was also elucidated, showing a tetragonal system . These studies provide insights into the molecular conformations and intermolecular interactions that could be relevant to the compound of interest.

Chemical Reactions Analysis

The reactivity of methoxybenzamide derivatives has been explored in various chemical reactions. Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide was used to introduce a methyl group at a specific position . Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides has been demonstrated, utilizing the CONHOMe group as a directing group . These reactions highlight the potential reactivity of the benzamide moiety in the presence of metal catalysts and could inform the chemical reactions analysis of "N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzamide derivatives have been characterized using various spectroscopic methods and computational studies. For instance, the synthesized N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized by NMR, IR, GC-MS, and X-ray analysis . The molar refractivity and polarizability of a related antiemetic drug were studied in different solutions . These analyses provide a foundation for understanding the physical and chemical properties of methoxybenzamide derivatives, which could be extrapolated to the compound .

Applications De Recherche Scientifique

1. Antibacterial Properties N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide and its derivatives have been explored for their antibacterial properties. A study by Shang et al. (2013) synthesized novel pleuromutilin derivatives, including a compound similar to N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, demonstrating significant antibacterial activity against various strains including methicillin-resistant Staphylococcus aureus (Shang et al., 2013).

2. Agricultural Applications Research by Rouchaud et al. (1993) on the soil metabolism of the herbicide isoxaben in winter wheat crops identified a main soil metabolite structurally related to N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. This study helps understand the environmental impact and degradation pathways of similar compounds used in agriculture (Rouchaud et al., 1993).

3. Potential in Pharmacology A 1981 study by Grisar et al. analyzed salicylamide derivatives related to medroxalol, which share structural similarities with N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. This research provides insights into the pharmacological potential of such compounds in treating hypertension and their adrenergic antagonist properties (Grisar et al., 1981).

4. Chemical Synthesis and Reactions Xu et al. (2018) conducted a study on the Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, involving compounds structurally related to N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. This research is crucial for understanding the chemical properties and reactions involving such compounds (Xu et al., 2018).

5. Anti-Parasite Activity Pastrana Restrepo et al. (2018) synthesized novel iodotyramides, structurally similar to N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, and evaluated their anti-parasitic activity against pathogens such as Plasmodium falciparum and Leishmania panamensis. This highlights the potential use of such compounds in developing treatments for parasitic infections (Pastrana Restrepo et al., 2018).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.

Propriétés

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-6-4-5-7-10(9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTHWPXDNQJION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377322 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

CAS RN |

74201-13-1 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

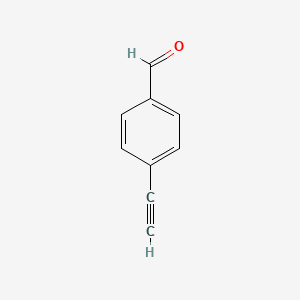

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)